1-Phenylethylamine

Overview

Description

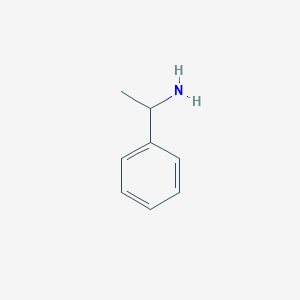

1-Phenylethylamine (C₈H₁₁N), also known as α-methylbenzylamine, is a chiral primary amine characterized by a benzene ring attached to an ethylamine backbone with a methyl group at the α-position (Figure 1). Its molecular weight is 121.18 g/mol, and it exists as enantiomers (R)- and (S)-1-phenylethylamine, which are pivotal in asymmetric synthesis and chiral resolution .

Mechanism of Action

Target of Action

1-Phenylethanamine primarily targets the Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans . These targets play crucial roles in various biological processes, including the regulation of neurotransmission .

Mode of Action

1-Phenylethanamine regulates monoamine neurotransmission by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction with its targets leads to changes in the neurotransmission process, affecting the overall functioning of the central nervous system .

Biochemical Pathways

It is known that the compound is produced from the amino acidL-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . The downstream effects of these pathways can influence various biological processes, including neurotransmission .

Pharmacokinetics

The pharmacokinetics of 1-Phenylethanamine involve its metabolism primarily by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A , SSAOs (AOC2 & AOC3) , PNMT , AANAT , and FMO3 . After oral ingestion, a significant amount of 1-Phenylethanamine is metabolized in the small intestine by MAO-B and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid . This process impacts the bioavailability of the compound, requiring a higher dosage for significant concentrations to reach the brain .

Result of Action

The action of 1-Phenylethanamine results in the release of norepinephrine and dopamine . It also appears to induce acetylcholine release via a glutamate-mediated mechanism . These molecular and cellular effects contribute to its role as a central nervous system stimulant .

Action Environment

The action, efficacy, and stability of 1-Phenylethanamine can be influenced by various environmental factors. For instance, the presence of other compounds, such as MAO-B inhibitors, can increase the compound’s effect on the central nervous system . Additionally, factors such as pH and temperature can affect the stability of 1-Phenylethanamine .

Biochemical Analysis

Biochemical Properties

1-Phenylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the reductive amination of acetophenone, where it is synthesized by the reaction of acetophenone with ammonia and hydrogen . Additionally, 1-Phenylethanamine forms stable ammonium salts and imines, indicating its basic nature and ability to participate in acid-base reactions .

Cellular Effects

1-Phenylethanamine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction can impact neurotransmitter levels and influence cellular communication and metabolic processes.

Molecular Mechanism

At the molecular level, 1-Phenylethanamine exerts its effects through several mechanisms. It binds to specific receptors such as TAAR1, influencing neurotransmitter release and reuptake . Additionally, it can form stable complexes with various biomolecules, affecting their function and activity. The compound’s basic nature allows it to participate in proton transfer reactions, further influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenylethanamine can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 1-Phenylethanamine is relatively stable under standard conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function and metabolic processes.

Dosage Effects in Animal Models

The effects of 1-Phenylethanamine vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to significant physiological changes. For instance, high doses of 1-Phenylethanamine can cause toxic or adverse effects, such as neurotoxicity or hepatotoxicity . Threshold effects are also observed, where a specific dosage level is required to elicit a noticeable response.

Metabolic Pathways

1-Phenylethanamine is involved in several metabolic pathways. It is metabolized primarily by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH), converting it to phenylacetic acid . This metabolic pathway is crucial for regulating the compound’s levels in the body and preventing its accumulation. Additionally, 1-Phenylethanamine can influence metabolic flux and metabolite levels by interacting with various enzymes and cofactors .

Transport and Distribution

Within cells and tissues, 1-Phenylethanamine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by these interactions, affecting its overall activity and function in different tissues.

Subcellular Localization

1-Phenylethanamine’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall effect on cellular processes.

Biological Activity

1-Phenylethylamine (PEA) is a naturally occurring monoamine alkaloid that has garnered significant interest due to its diverse biological activities. This compound is structurally related to phenethylamine and is known for its stimulant properties on the central nervous system. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₈H₁₃N

- Molecular Weight : 135.20 g/mol

This compound acts as a monoaminergic activity enhancer (MAE), influencing neurotransmitter release in the brain.

This compound primarily acts through the following mechanisms:

- Monoamine Release : It enhances the release of key neurotransmitters such as serotonin, norepinephrine, and dopamine. The activity profile indicates that it operates effectively at lower concentrations than those required to induce catecholamine release .

- TAAR1 Agonism : PEA may exert its effects through agonism at trace amine-associated receptor 1 (TAAR1), which is implicated in modulating neurotransmitter systems .

Neuropharmacological Effects

This compound has been shown to exhibit several neuropharmacological effects:

- Stimulant Effects : PEA acts as a central nervous system stimulant, increasing alertness and energy levels.

- Mood Enhancement : It may contribute to mood elevation and has been studied for its potential antidepressant effects .

Lifespan Extension Studies

Recent studies have demonstrated that very low doses of phenethylamine can extend lifespan in model organisms. For instance, a study involving Drosophila melanogaster (fruit flies) showed that administration of phenethylamine at a concentration of 60 ng/g in their diet significantly increased lifespan compared to control groups .

| Concentration (ng/g) | Survival Rate (%) | Maximum Lifespan Extension |

|---|---|---|

| Control | 100 | Baseline |

| 60 | 150 | Significant Increase |

| 600 | Below Control | Decreased Survival |

This suggests that PEA may ameliorate oxidative stress and enhance antioxidant enzyme activity, contributing to longevity .

Study on Cytoskeletal Alterations

A molecular analysis indicated that substituted phenethylamines, including PEA, can directly alter microtubule dynamics. This structural similarity to colchicine suggests potential applications in cancer therapy by disrupting microtubule stability .

Cytochrome P450 Inhibition

Research has shown that phenethylamines can inhibit multiple isoforms of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could have implications for drug interactions and pharmacokinetics in clinical settings .

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications:

- Mood Disorders : Its stimulant properties may be beneficial in treating conditions like depression and anxiety.

- Cognitive Enhancement : The ability to enhance neurotransmitter release positions it as a candidate for cognitive enhancers.

Scientific Research Applications

Synthetic Applications

Chiral Resolution and Synthesis

1-Phenylethylamine is widely used as a chiral auxiliary in asymmetric synthesis, particularly for the resolution of racemic mixtures. Its ability to form stable ammonium salts makes it ideal for such applications. The compound has been utilized in the synthesis of various medicinal substances and natural products through diastereoselective synthesis methods .

Dynamic Kinetic Resolution (DKR)

Recent advancements have highlighted the use of DKR involving this compound for large-scale applications. This method allows for efficient resolution of racemic amines, enhancing yield and purity . For instance, the use of immobilized enzymes in DKR facilitated a conversion rate of approximately 98% for this compound derivatives, demonstrating its efficacy in industrial settings .

Pharmaceutical Applications

Monoaminergic Activity Enhancer

this compound acts as a monoaminergic activity enhancer (MAE), influencing the release of neurotransmitters such as serotonin, norepinephrine, and dopamine. This property positions PEA as a potential candidate for developing treatments for mood disorders and attention deficit hyperactivity disorder (ADHD) .

Dietary Supplements and Abuse Potential

Research has indicated that PEA analogs may possess significant abuse liability when used in dietary supplements. Studies on animal models demonstrated that certain PEA derivatives could elicit behavioral responses similar to those induced by traditional stimulants like amphetamines . This raises concerns regarding their safety and regulatory status.

Neuroscience Research

Trace Amine-Associated Receptor Agonism

PEA has been identified as an agonist for trace amine-associated receptor 1 (TAAR1), which plays a crucial role in modulating neurotransmitter release. This interaction suggests potential therapeutic implications for neuropsychiatric conditions where TAAR1 signaling is disrupted .

Case Studies and Research Findings

Below is a summary table highlighting key studies related to the applications of this compound:

Chemical Reactions Analysis

Enantiomeric Resolution

1-PEA is widely utilized to resolve racemic mixtures via diastereomeric salt formation. Key methods include:

Resolution with Chiral Acids

-

L-Malic Acid :

-

N-(p-Toluenesulfonyl)-(S)-Phenylalanine :

Kinetic Resolution via Acylation

-

Enzymatic Acylation :

Hydrogenation Catalysis

-

Ru-Complex Catalysts :

Acylation and Alkylation Reactions

1-PEA undergoes nucleophilic acylation and alkylation, forming stable derivatives:

Acylation with Chiral Esters

-

2-Alkoxyacetic Acid Esters :

Multicomponent Alkylation

-

Phosphine Oxide Synthesis :

Phosphotriesterase Hydrolysis

-

Stereochemical Inversion :

Self-Disproportionation of Enantiomers (SDE)

Q & A

Basic Research Questions

Q. How can 1-phenylethylamine be utilized in the enantioselective synthesis of chiral compounds?

- Methodological Answer : this compound is commonly used as a chiral auxiliary or resolving agent. For example, in the synthesis of γ-aminoalcohols, it forms stable intermediates via Schiff base formation, which are then reduced under controlled conditions (e.g., NaBH₄ or catalytic hydrogenation). The stereochemical outcome is influenced by the configuration of this compound, with (R)-enantiomers often yielding higher enantiomeric excess (e.e.) due to steric and electronic effects . Purification typically involves column chromatography or crystallization, followed by characterization via HPLC with chiral columns or NMR spectroscopy .

Q. What experimental protocols are recommended for resolving racemic mixtures using this compound?

- Methodological Answer : Racemic acids (e.g., mandelic or lactic acid) are reacted with enantiopure this compound to form diastereomeric salts. These salts are separated via fractional crystallization, leveraging differences in solubility. For example, (R)-1-phenylethylamine reacts with (R)-lactic acid to form an R,R-salt, while (S)-lactic acid forms an S,R-salt, which exhibit distinct crystallization kinetics . Turbidity measurements can optimize solvent selection (e.g., ethanol/water mixtures) and nucleation inhibitors (e.g., 1-phenylbutylamine) .

Advanced Research Questions

Q. How can contradictions in stereochemical outcomes of this compound-mediated reactions be analyzed?

- Methodological Answer : Discrepancies in e.e. values (e.g., 67% vs. 54% for (R)- vs. (S)-1-phenylethylamine in alanine synthesis) may arise from competing reaction pathways or solvent effects. Computational modeling (DFT) can identify transition-state energetics, while variable-temperature NMR or X-ray crystallography can confirm intermediate stability . Systematic screening of reaction conditions (e.g., pH, temperature) and additives (e.g., chiral co-solvents) helps isolate contributing factors .

Q. What experimental design considerations are critical for measuring chirality in this compound using PICD and PECD?

- Methodological Answer : Coincident measurement of photoion (PICD) and photoelectron (PECD) circular dichroism requires precise control of laser parameters (e.g., 394 nm wavelength, circularly polarized light) and vacuum conditions (≤5×10⁻⁶ mbar). Data collection should include mass-tagged coincidence detection to correlate ion and electron signals, with symmetrization of raw data to correct for systematic biases. Calibration with enantiopure standards (≥99% purity) and validation via CD spectroscopy (e.g., Jasco J-815) are essential .

Q. What mechanistic insights explain the role of this compound in Dutch Resolution?

- Methodological Answer : In Dutch Resolution, this compound acts as a "family" resolving agent, where structurally similar additives (e.g., 1-phenylbutylamine) inhibit nucleation of undesired diastereomers. Mechanistic studies involve turbidimetry to monitor crystallization kinetics and molecular dynamics simulations to evaluate binding affinities. Structure-activity relationships (SAR) are established by testing analogues with varying alkyl chain lengths or substituents .

Q. Data Analysis and Reporting Guidelines

Q. How should researchers address conflicting data in this compound-based chiral analyses?

- Methodological Answer : Contradictions (e.g., variable e.e. values across studies) require meta-analysis of experimental variables:

- Instrumentation : Compare HPLC vs. CD spectroscopy results for consistency .

- Sample Purity : Verify enantiopurity via melting point analysis or optical rotation .

- Statistical Validation : Apply error-propagation models to account for measurement uncertainties (e.g., ±2% in ion yield discrepancies) .

Q. What are best practices for documenting this compound synthesis protocols?

- Methodological Answer : Follow IUPAC guidelines for reporting:

- Synthesis : Specify stoichiometry, solvent systems, and reaction time/temperature .

- Characterization : Include NMR (¹H/¹³C), HRMS, and chiral HPLC chromatograms with retention times .

- Reproducibility : Provide step-by-step workflows in supplementary materials, adhering to journal standards (e.g., Beilstein Journal of Organic Chemistry) .

Q. Ethical and Safety Considerations

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

- Methodological Answer : Classified as carcinogenic (H350) and toxic to aquatic life (H411), this compound requires:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2-Diphenylethan-1-amine (Diphenylethylamine)

- Structural Differences : Diphenylethylamine features two phenyl groups at the β-carbon, increasing steric bulk compared to 1-phenylethylamine (Figure 2) .

- Applications :

2-Phenethylamine

- Structural Differences : The amine group is at the β-carbon instead of the α-position, eliminating chirality.

- Pharmacological Roles :

Benzylamine

- Structural Differences : A benzene ring directly attached to a methylamine group (C₆H₅CH₂NH₂).

- Activity Comparison: In monothiooxalamides, this compound derivatives (e.g., compound c) show higher DPPH radical scavenging activity (2027.78 ± 120.57 μM TE) than benzylamine derivatives (compound a) due to enhanced electron-donating effects from the α-methyl group .

Cyclohexylamine

- Structural Differences : A cyclohexane ring replaces the aromatic benzene group.

- Functional Impact :

Enantiomeric Utility and Derivatives

Derivatives in Drug Discovery

- Urea Derivatives : 1-Phenyl-3-(1-phenylethyl)urea derivatives (e.g., 5a–e ) show inhibitory activity against complement proteins. Pyridine-substituted derivatives (e.g., 5e ) exhibit enhanced activity due to improved hydrogen bonding .

- Quinazoline Inhibitors: Derivatives like 9h (this compound-linked) show reduced Wnt-pathway inhibition (IC₅₀ = 1.88 µM) compared to non-methylated analogs, highlighting steric effects on bioactivity .

Key Data Tables

Table 1. Inhibitory Activity of this compound Urea Derivatives

| Compound | R1 | R2 | X | Activity (IC₅₀, µM) |

|---|---|---|---|---|

| 5a | H | H | C | 0.45 |

| 5e | H | H | N | 0.28 |

Table 2. Radical Scavenging Activity of Amine Derivatives

| Compound | Structure | DPPH Activity (µM TE) |

|---|---|---|

| 1c | This compound | 2027.78 ± 120.57 |

| 1a | Benzylamine | 1784.44 ± 203.67 |

Properties

IUPAC Name |

1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEUFEKYXDPUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862301 | |

| Record name | (1-Aminoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid with a mild odor of ammonia; [HSDB] Colorless liquid; [MSDSonline], Solid | |

| Record name | Benzenemethanamine, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

188.5 °C | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

79.4 °C, 175 °F (79 °C) OC | |

| Record name | alpha-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN MOST ORG SOLVENTS & HYDROCARBONS, 42 mg/L at 20 °C | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.9535 @ 20 °C/20 °C | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.2 (AIR= 1) | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.5 [mmHg], 0.5 MM HG @ 20 °C | |

| Record name | alpha-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE LIQ | |

CAS No. |

618-36-0, 98-84-0 | |

| Record name | 1-Phenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Aminoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-phenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ9DM6B2MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-65 °C, < 25 °C | |

| Record name | ALPHA-METHYLBENZYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.